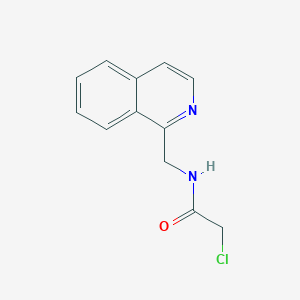![molecular formula C14H20N2O3 B7933198 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-acetamide](/img/structure/B7933198.png)
2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzo[1,4]dioxin moiety, which is known for its biological activity and potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-acetamide typically involves multiple steps starting from readily available precursors. One common synthetic route involves the alkylation of 2,3-dihydroxybenzoic acid to form the benzo[1,4]dioxin core, followed by amination and subsequent acylation to introduce the isopropyl-acetamide group . The reaction conditions often include the use of bases such as lithium hydride and catalysts to facilitate the reactions .
Industrial Production Methods
For large-scale production, the synthesis process is optimized to increase yield and purity while minimizing side reactions. This involves careful selection of solvents, reaction temperatures, and purification techniques. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Halogenated reagents and bases like sodium hydride are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce various amine compounds .
Aplicaciones Científicas De Investigación
2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The benzo[1,4]dioxin moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-methyl-acetamide
- 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide
- 5-(2,3-Dihydrobenzo[b]dioxin-6-yl)isoxazole-3-carbaldehyde
Uniqueness
Compared to similar compounds, 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-acetamide is unique due to its specific substitution pattern and the presence of the isopropyl-acetamide group.
Propiedades
IUPAC Name |
2-amino-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)16(13(17)8-15)9-11-4-3-5-12-14(11)19-7-6-18-12/h3-5,10H,6-9,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVITMNXKJREJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=C2C(=CC=C1)OCCO2)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-ethanol](/img/structure/B7933115.png)
![N*1*-[1-(3-Chloro-phenyl)-ethyl]-N*1*-cyclopropyl-ethane-1,2-diamine](/img/structure/B7933128.png)

![(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-propionamide](/img/structure/B7933143.png)





![N1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N1-isopropylethane-1,2-diamine](/img/structure/B7933176.png)
![N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethane-1,2-diamine](/img/structure/B7933181.png)
![2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-acetamide](/img/structure/B7933191.png)
![2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-methyl-acetamide](/img/structure/B7933197.png)
![2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide](/img/structure/B7933218.png)
